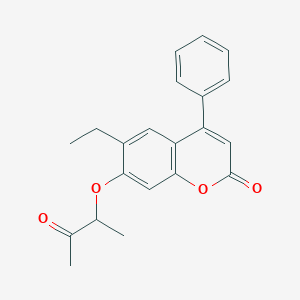
3-(dimethylamino)propyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate hydrochloride
Übersicht
Beschreibung
3-(dimethylamino)propyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate hydrochloride, also known as GBH or GHB, is a psychoactive drug that has been used for various purposes, including as a general anesthetic, a treatment for alcoholism, and a recreational drug. Despite its varied uses, GHB has a complicated history, with a reputation for being a dangerous and addictive substance. However, recent scientific research has shed light on the potential benefits of GHB, particularly in the field of neuroscience.
Wirkmechanismus
GHB acts as a GABA receptor agonist, which means it binds to GABA receptors in the brain and activates them. This leads to an increase in GABA activity, which in turn leads to sedative and anxiolytic effects. GHB also has an effect on the dopamine system, which is involved in reward and motivation. Research has shown that GHB can increase dopamine release in certain areas of the brain, leading to feelings of euphoria and pleasure.
Biochemical and physiological effects:
GHB has a range of biochemical and physiological effects, including sedation, anxiolysis, euphoria, and increased sociability. It also has effects on the cardiovascular system, including a decrease in blood pressure and heart rate. GHB can also cause respiratory depression at high doses, which can be dangerous.
Vorteile Und Einschränkungen Für Laborexperimente
GHB has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be obtained in pure form. It also has well-characterized effects on the brain and can be used to study the GABA and dopamine systems. However, there are also limitations to its use. GHB has a narrow therapeutic window, meaning that the difference between a therapeutic dose and a toxic dose is small. It can also be difficult to control the dose of GHB, as it is rapidly metabolized in the body.
Zukünftige Richtungen
There are several potential future directions for research on GHB. One area of interest is the use of GHB as a treatment for alcoholism. Research has shown that GHB can reduce alcohol cravings and withdrawal symptoms, making it a potential treatment option. Another area of interest is the use of GHB as a treatment for sleep disorders, particularly narcolepsy. GHB has been shown to improve sleep quality and reduce daytime sleepiness in narcoleptic patients. Finally, there is interest in the potential use of GHB as a treatment for depression and anxiety. Research has shown that GHB can have anxiolytic and antidepressant effects, making it a potential treatment option for these conditions.
Conclusion:
In conclusion, GHB is a psychoactive drug that has been the subject of extensive scientific research. It has a range of effects on the brain and body, including sedation, anxiolysis, and euphoria. While GHB has a complicated history, recent research has shed light on its potential benefits, particularly in the field of neuroscience. There are several potential future directions for research on GHB, including its use as a treatment for alcoholism, sleep disorders, and depression and anxiety.
Wissenschaftliche Forschungsanwendungen
GHB has been the subject of extensive scientific research, particularly in the field of neuroscience. One of the main areas of research has been the mechanism of action of GHB in the brain. GHB is known to interact with the GABA system, which is involved in the regulation of anxiety, sleep, and other neurological processes. Research has shown that GHB can increase the release of GABA, leading to sedative and anxiolytic effects.
Eigenschaften
IUPAC Name |
3-(dimethylamino)propyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4.ClH/c1-15(2)6-3-7-19-14(16)11-4-5-12-13(10-11)18-9-8-17-12;/h4-5,10H,3,6-9H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYTIYVCVAIBLTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCOC(=O)C1=CC2=C(C=C1)OCCO2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-amino-4-[3-(3,4-dihydro-1(2H)-quinolinylmethyl)-4-methoxyphenyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B3963842.png)


![4-(2-furoyl)-3-hydroxy-5-(5-methyl-2-furyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3963864.png)

![1-mercapto-6-methyl-4-phenyl-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B3963883.png)
![1-[cyclohexyl(methyl)amino]-3-(2-methoxy-4-{[(3-methylbenzyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B3963899.png)
![3-[3-(2-chloro-4-methylphenoxy)-2-hydroxypropyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B3963910.png)



![6-(1,1-dimethylbut-3-en-1-yl)-3,5-dihydroimidazo[4,5-f]benzimidazol-2(1H)-one](/img/structure/B3963937.png)

![4-chloro-N-{[(2-oxotetrahydro-3-thienyl)amino]carbonothioyl}benzamide](/img/structure/B3963962.png)